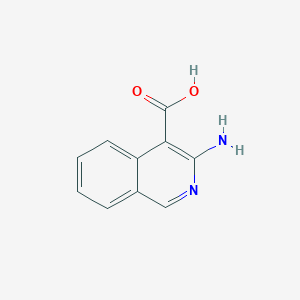
1-Bromo-2-chloro-5-(chloromethyl)-3-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-chloro-5-(chloromethyl)-3-methoxybenzene is an organic compound with the molecular formula C8H8BrCl2O It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, chloromethyl, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2-chloro-5-(chloromethyl)-3-methoxybenzene can be synthesized through a multi-step process involving the bromination, chlorination, and methoxylation of benzene derivatives. One common method involves the following steps:
Bromination: Benzene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to form bromobenzene.
Chlorination: Bromobenzene is then chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to form 1-bromo-2-chlorobenzene.
Chloromethylation: The 1-bromo-2-chlorobenzene is subjected to chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group.
Methoxylation: Finally, the compound is methoxylated using methanol and a base such as sodium methoxide to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and purification steps such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-chloro-5-(chloromethyl)-3-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or amines can be used under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used under mild conditions.
Major Products Formed
Substitution: Products include derivatives with different functional groups such as amines, nitriles, or ethers.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include dehalogenated compounds or reduced chloromethyl groups.
Applications De Recherche Scientifique
1-Bromo-2-chloro-5-(chloromethyl)-3-methoxybenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-chloro-5-(chloromethyl)-3-methoxybenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparaison Avec Des Composés Similaires
1-Bromo-2-chloro-5-(chloromethyl)-3-methoxybenzene can be compared with similar compounds such as:
1-Bromo-2-chloro-3-methylbenzene: Similar structure but lacks the methoxy and chloromethyl groups.
1-Bromo-4-chloro-2-methylbenzene: Similar structure but lacks the methoxy and chloromethyl groups.
1-Bromo-2-chloro-5-fluorobenzene: Similar structure but has a fluorine atom instead of the methoxy and chloromethyl groups.
Propriétés
Formule moléculaire |
C8H7BrCl2O |
|---|---|
Poids moléculaire |
269.95 g/mol |
Nom IUPAC |
1-bromo-2-chloro-5-(chloromethyl)-3-methoxybenzene |
InChI |
InChI=1S/C8H7BrCl2O/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3H,4H2,1H3 |
Clé InChI |
LVJMHPKINWJJLL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)CCl)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



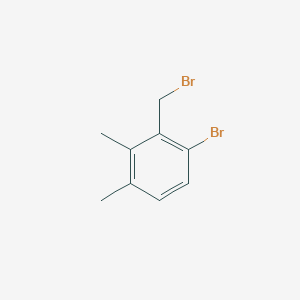

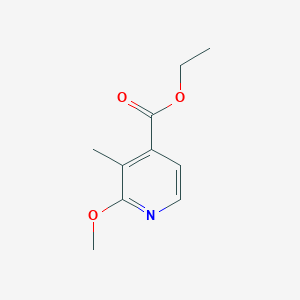
![7-Iodoimidazo[1,5-a]pyridine](/img/structure/B13657344.png)
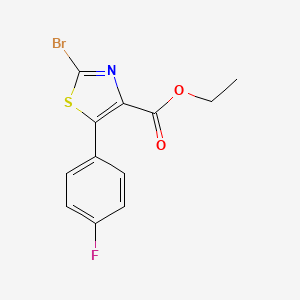
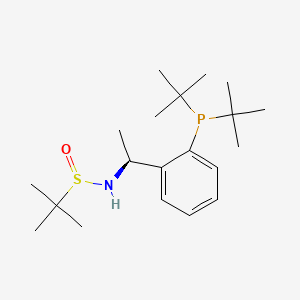
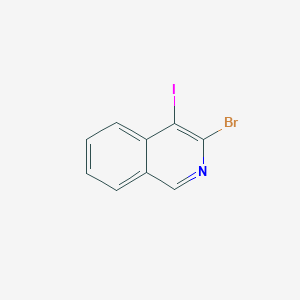
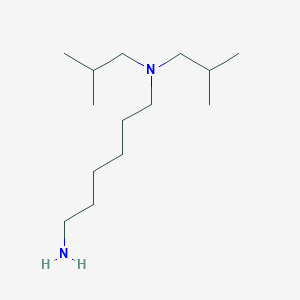

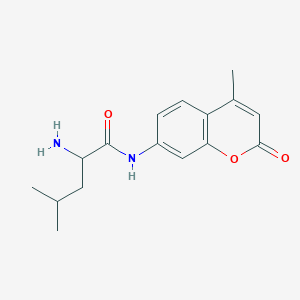
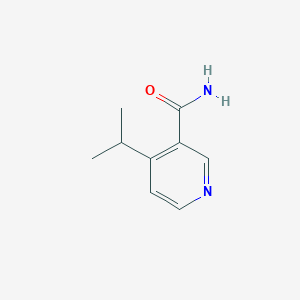
![2-[(Ethylcarbamoyl)amino]hexanoic acid](/img/structure/B13657383.png)
